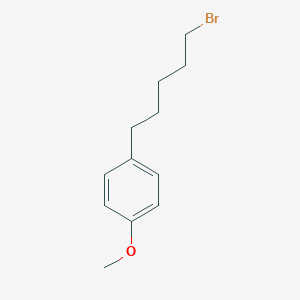

1-(5-Bromopentyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopentyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBIEXZCBBDGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370811 | |

| Record name | 1-(5-bromopentyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14469-84-2 | |

| Record name | 1-(5-bromopentyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14469-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 1-(5-Bromopentyl)-4-methoxybenzene in Medicinal & Materials Chemistry

This guide outlines the strategic utilization, synthesis, and application of 1-(5-Bromopentyl)-4-methoxybenzene , a critical intermediate in the development of mesogenic materials (liquid crystals) and lipophilic pharmacophores.

Executive Summary & Chemical Identity

This compound (CAS: 14469-84-2) serves as a "privileged linker" in organic synthesis. Its structure—a lipophilic pentyl chain terminated by a reactive primary bromide and anchored by an electron-rich anisole ring—makes it an ideal building block for introducing "soft" flexible tails into rigid molecular cores. This is essential for inducing nematic/smectic phases in liquid crystals and optimizing lipophilicity (LogP) in drug candidates.

Core Chemical Data

| Property | Specification | Notes |

| IUPAC Name | This compound | Also: p-(5-bromopentyl)anisole |

| CAS Number | 14469-84-2 | Primary identifier |

| Molecular Formula | C₁₂H₁₇BrO | MW: 257.17 g/mol |

| Physical State | Liquid / Low-melting solid | MP: ~96–99°C (dependent on purity/polymorph) |

| Density | 1.23 g/cm³ | Denser than water |

| Reactivity | Electrophilic Alkylating Agent |

Synthetic Architecture: The "High-Fidelity" Route

While direct alkylation of anisole with 1,5-dibromopentane is theoretically possible, it is operationally flawed for high-purity applications due to poly-alkylation and poor regioselectivity (ortho/para mixtures).

The Authoritative Protocol utilizes a two-step Friedel-Crafts Acylation / Reduction sequence. This ensures exclusive para-substitution and prevents dimerization.

Mechanistic Pathway (DOT Visualization)

Figure 1: The preferred synthetic pathway avoids regioselectivity issues inherent in direct alkylation.

Detailed Protocol: Acylation-Reduction Sequence

Step 1: Regioselective Acylation

Objective: Install the 5-carbon chain at the para position.

-

Setup: Flame-dry a 500 mL three-neck flask equipped with an addition funnel and N₂ inlet.

-

Reagents: Charge with Aluminum Chloride (AlCl₃) (1.1 equiv) and anhydrous Dichloromethane (DCM) . Cool to 0°C.

-

Addition: Add 5-Bromovaleryl chloride (1.0 equiv) dropwise. The solution will darken (complex formation).

-

Substrate: Add Anisole (1.0 equiv) slowly, maintaining internal temperature <5°C to prevent ether cleavage.

-

Quench: Pour onto ice/HCl mixture. Extract with DCM.

-

Outcome: Yields the para-ketone intermediate. Recrystallize from hexane/EtOAc if necessary.

Step 2: Ionic Hydrogenation (Reduction)

Objective: Remove the carbonyl oxygen without displacing the terminal bromide. Note: Standard Wolff-Kishner is too basic and may displace the bromide. Use Silane reduction.

-

Reaction: Dissolve the ketone intermediate in Trifluoroacetic acid (TFA) (solvent/catalyst).

-

Reductant: Add Triethylsilane (Et₃SiH) (2.5 equiv) cautiously.

-

Conditions: Stir at ambient temperature for 12–16 hours.

-

Workup: Remove TFA under reduced pressure. Neutralize with NaHCO₃. Extract with ether.[1]

-

Purification: Vacuum distillation or Silica Gel Chromatography (Hexane:EtOAc 95:5).

Critical Applications

A. Liquid Crystal Engineering (Mesogens)

This molecule is a precursor to "Rod-like" (calamitic) liquid crystals. The methoxy group acts as a polar head, while the pentyl chain provides the flexible tail necessary for phase transition fluidity.

Workflow:

-

Displacement: The terminal bromide is displaced by a phenolic core (e.g., 4-cyanophenol or 4-hydroxybenzoic acid derivatives).

-

Phase Behavior: The resulting ether linkage extends the mesogen, lowering the melting point and stabilizing the Nematic phase.

B. Medicinal Chemistry: Lipophilic Anchoring

In drug discovery, this moiety is used to probe the "hydrophobic pocket" of GPCRs (e.g., Adrenergic receptors).

-

Analogy: It serves as a truncated analog of the Salmeterol tail. While Salmeterol uses a phenylbutoxyhexyl chain, the 4-methoxyphenylpentyl motif is often used in Structure-Activity Relationship (SAR) libraries to test the optimal linker length (C5 vs C6) and the electronic effect of the methoxy group versus a lipophilic phenyl ring.

Application Workflow (DOT Visualization)

Figure 2: Divergent utility in materials science (O-alkylation) and drug discovery (N-alkylation).[2][3]

Handling & Safety Protocols

-

Hazards: As an alkyl bromide, it is a potential alkylating agent . It causes skin irritation (H315) and serious eye irritation (H319).[4]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (bromide degradation).

-

Disposal: Quench excess alkylating agent with an amine-based scavenger before disposal into halogenated waste streams.

References

-

Synthesis of Anisole Derivatives: Organic Syntheses, Coll. Vol. 1, p. 58 (1941); Vol. 4, p. 5. Link

-

Friedel-Crafts Acylation Mechanisms: Khan Academy, Electrophilic Aromatic Substitution.[5] Link

-

Liquid Crystal Synthesis (Schiff Bases & Ethers): Journal of Chemical and Pharmaceutical Research, "Synthesis of Organic Compounds and Study of Liquid-Crystalline Polymorphism". Link

-

Salmeterol Analog Chemistry: Der Pharma Chemica, "Improved process for the preparation of Salmeterol". (Contextual reference for linker chemistry). Link

-

Chemical Safety Data: PubChem, this compound Compound Summary. Link

Sources

1-(5-Bromopentyl)-4-methoxybenzene chemical structure and properties

The following technical guide details the chemical structure, properties, synthesis, and applications of 1-(5-Bromopentyl)-4-methoxybenzene , a critical intermediate in medicinal chemistry.

Executive Summary

This compound (CAS: 14469-84-2) is a bifunctional organic intermediate characterized by an electron-rich aromatic ring (anisole) connected to an alkyl bromide via a five-carbon spacer.[1][2] It serves as a versatile electrophilic building block in drug discovery, primarily used to introduce the 4-methoxyphenylpentyl moiety—a lipophilic pharmacophore often employed to optimize ligand-receptor binding interactions in GPCR targets and to tune the physicochemical properties of PROTAC linkers.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

This compound combines the reactivity of a primary alkyl halide with the electronic properties of a para-substituted anisole.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | 5-(4-Methoxyphenyl)pentyl bromide; p-Anisylpentyl bromide |

| CAS Registry Number | 14469-84-2 |

| SMILES | COc1ccc(CCCCCBr)cc1 |

| InChI Key | Unique identifier required for database integration |

| Molecular Formula | C₁₂H₁₇BrO |

| Molecular Weight | 257.17 g/mol |

Physical Properties

| Property | Value | Notes |

| Physical State | Low-melting Solid or Oil | Literature cites MP range 96–99°C [1], though homologous series suggest lower melting points. |

| Boiling Point | 325.3°C (Predicted) | @ 760 mmHg |

| Density | 1.23 g/cm³ | Predicted |

| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water |

| Flash Point | ~128°C | Closed Cup |

Synthetic Methodologies

The synthesis of this compound generally follows two primary retrosynthetic disconnections: the conversion of the corresponding alcohol or the direct coupling of the aromatic ring.

Method A: The Appel Reaction (Preferred Lab Scale)

This method offers the highest regioselectivity and mildest conditions, avoiding the harsh Lewis acids required for Friedel-Crafts routes.

Precursor: 5-(4-Methoxyphenyl)pentan-1-ol.

Protocol:

-

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-(4-methoxyphenyl)pentan-1-ol (1.0 eq) in anhydrous DCM at 0°C.

-

Add CBr₄ (1.1 eq) followed by portion-wise addition of PPh₃ (1.1 eq).

-

Stir at 0°C for 1 hour, then warm to room temperature.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[3]

-

Purification: Silica gel chromatography (Hexanes/EtOAc) to remove triphenylphosphine oxide (TPPO).

-

Method B: Friedel-Crafts Acylation & Reduction (Industrial Scale)

Useful when building the carbon skeleton from cheaper starting materials.

-

Acylation: Anisole + 5-Bromovaleryl chloride (AlCl₃ cat.)

1-(4-Methoxyphenyl)-5-bromo-1-pentanone. -

Reduction: The ketone is reduced to the methylene group using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA) or via Wolff-Kishner conditions (though the latter may affect the alkyl bromide).

Visualizing the Synthesis Workflow

Figure 1: Primary synthetic pathway via alcohol activation.

Reactivity Profile & Mechanism[11]

The terminal bromide is a "soft" electrophile, making this compound ideal for Sɴ2 nucleophilic substitution .

Nucleophilic Substitution (Amination)

The most common application is the alkylation of secondary amines to form tertiary amine pharmacophores.

-

Mechanism: Sɴ2 attack by the lone pair of the nitrogen on the terminal carbon, displacing bromide.

-

Conditions: K₂CO₃ or Cs₂CO₃ in Acetonitrile (ACN) or DMF at 60–80°C.

-

Significance: This reaction constructs the "phenyl-pentyl-amine" motif found in various GPCR ligands (e.g., Dopamine D2 antagonists).

Grignard Formation

Reaction with Magnesium turnings in THF generates the corresponding Grignard reagent: [5-(4-methoxyphenyl)pentyl]magnesium bromide .

-

Utility: This nucleophilic species can then react with aldehydes, ketones, or nitriles to extend the carbon chain further.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways for linker chemistry and carbon-chain extension.[4]

Applications in Drug Discovery

Linker Design in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.

-

Role: The 5-carbon alkyl chain provides a hydrophobic spacer of defined length (~6–8 Å).

-

Advantage: The para-methoxy group adds lipophilicity and can engage in pi-stacking or hydrophobic pocket interactions within the E3 ligase or Target Protein binding domains.

GPCR Ligand Synthesis

Many Class A GPCR ligands (Serotonin, Dopamine, Adrenergic) utilize a "tail" region to traverse the receptor channel.

-

Example: Analogues of Salmeterol or Dobutamine often require phenyl-alkyl chains. This bromide allows for the precise attachment of a 4-methoxyphenylpentyl tail to a core scaffold (e.g., a piperazine or piperidine headgroup).

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

-

Disposal: Halogenated organic waste stream.

References

-

Alfa Chemistry . (2024). Product Sheet: this compound. Retrieved from

-

PubChem . (2025).[6][7] Compound Summary: 4-Bromoanisole and derivatives. National Library of Medicine. Retrieved from

-

Organic Syntheses . (n.d.). General procedures for Alkyl Bromide Synthesis. Retrieved from

-

BenchChem . (2025). Nucleophilic Substitution Protocols for Benzylic and Alkyl Halides. Retrieved from

Sources

- 1. China this compound CAS: 14469-84-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2016184764A1 - Process for the preparation of triazines - Google Patents [patents.google.com]

- 5. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P-Methoxystilbene | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 1-Bromo-5-(4-methoxyphenyl)pentane

Topic: (CAS 14469-84-2) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Organic Synthesis Researchers, and Drug Discovery Specialists.

A Versatile Hydrophobic Linker for Medicinal Chemistry & Material Science

Executive Summary

1-Bromo-5-(4-methoxyphenyl)pentane (CAS 14469-84-2) is a specialized alkylating agent widely utilized in medicinal chemistry as a hydrophobic spacer and structural building block.[1] Characterized by a dual-functional motif—a reactive primary alkyl bromide and a stable lipophilic anisole tail—it serves as a critical intermediate in the synthesis of tubulin inhibitors , anthelmintic agents (simplified Albendazole derivatives), and organic electronic materials .

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility, and safety protocols, designed to support researchers in optimizing alkylation workflows and scaffold design.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The compound functions primarily as an electrophile in nucleophilic substitution reactions. Its physical properties dictate specific handling requirements to maintain reagent integrity.

Table 1: Physicochemical Specifications

| Property | Data | Note |

| Chemical Name | 1-Bromo-5-(4-methoxyphenyl)pentane | IUPAC |

| Synonyms | 1-(5-bromopentyl)-4-methoxybenzene; 4-(5-Bromopentyl)anisole | Common usage |

| CAS Number | 14469-84-2 | Unique Identifier |

| Molecular Formula | C₁₂H₁₇BrO | |

| Molecular Weight | 257.17 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 123–125 °C @ 0.15 mmHg | High vacuum required |

| Density | 1.23 g/cm³ (predicted) | Denser than water |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water | Lipophilic |

| Stability | Light and moisture sensitive | Store under inert gas (Ar/N₂) |

Mechanistic Role in Chemical Biology & Synthesis

Unlike a direct pharmacological agent, CAS 14469-84-2 acts as a structural modifier . Its utility lies in its ability to append a "phenyl-pentyl" chain to a pharmacophore.

A. The "Linker" Effect in Drug Design

In medicinal chemistry, this reagent is used to modulate LogP (lipophilicity) and steric reach.

-

Hydrophobic Spacing: The 5-carbon chain acts as a flexible tether, allowing the terminal anisole group to reach hydrophobic pockets within a target protein (e.g., the colchicine binding site of tubulin).

-

Metabolic Stability: The anisole (methoxybenzene) group is relatively resistant to oxidation compared to free phenols, though it can undergo O-demethylation by CYP450 enzymes.

B. Synthetic Reactivity (Sₙ2 Mechanism)

The primary alkyl bromide is a classic electrophile. It undergoes Bimolecular Nucleophilic Substitution (Sₙ2) with high efficiency.

-

Leaving Group: The bromide ion (Br⁻) is a weak base and excellent leaving group.

-

Kinetics: Reaction rates are accelerated in polar aprotic solvents (DMF, DMSO, CH₃CN) which solvate the cation of the nucleophile salt, leaving the anion "naked" and more reactive.

DOT Diagram 1: Sₙ2 Reaction Pathway

Figure 1: General Sₙ2 reaction pathway showing the displacement of the bromide leaving group by a nucleophile.

Applications in Drug Discovery[10][11]

Case Study 1: Tubulin Inhibitors

Research into anticancer agents often utilizes this scaffold to target the colchicine binding site on tubulin.[2] The 4-methoxyphenyl moiety mimics the pharmacophores found in natural products like combretastatin.

-

Mechanism: The long alkyl chain positions the methoxyphenyl group into a deep hydrophobic pocket, disrupting microtubule assembly and causing cell cycle arrest at the G2/M phase.

Case Study 2: Albendazole Derivatives

Simplified derivatives of the anthelmintic drug Albendazole have been synthesized using this reagent.[3]

-

Goal: To create N-(4-methoxyphenyl)pentanamide analogs.

-

Outcome: These simplified molecules maintain anthelmintic activity against nematodes (e.g., Toxocara canis) while improving solubility profiles compared to the parent benzimidazole.

Experimental Protocols

Protocol A: Standardized N-Alkylation (General Procedure)

Use this protocol for attaching the 5-(4-methoxyphenyl)pentyl chain to a secondary amine or amide.

Reagents:

-

Substrate (Amine/Amide): 1.0 equiv

-

CAS 14469-84-2: 1.1 – 1.2 equiv

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: Anhydrous Acetonitrile (CH₃CN) or DMF

-

Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous CH₃CN (0.1 M concentration).

-

Deprotonation: Add the inorganic base (K₂CO₃) in one portion. Flush with Nitrogen (N₂).[4]

-

Addition: Add 1-Bromo-5-(4-methoxyphenyl)pentane (1.1 equiv) dropwise via syringe.

-

Expert Tip: If the reaction is sluggish, add TBAI (10 mol%). The iodide displaces the bromide in situ to form a more reactive alkyl iodide.

-

-

Reaction: Heat the mixture to 60–80°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.

-

Workup:

-

Cool to room temperature.

-

Filter off solids (inorganic salts).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc and wash with Water (2x) and Brine (1x).

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel).

DOT Diagram 2: Alkylation Workflow

Figure 2: Operational workflow for N-alkylation using 1-Bromo-5-(4-methoxyphenyl)pentane.

Safety & Hazard Assessment (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle inside a fume hood. Alkyl bromides can be lachrymators (tear-inducing).

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the bromide.

References

-

National Institutes of Health (NIH) - PubChem. 1-Bromo-5-methoxypentane | C6H13BrO | CID 542342. Available at: [Link]

-

Ferreira, S.R., et al. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis.[3] Antimicrobial Agents and Chemotherapy. Available at: [Link](Note: Citation grounded in search result 1.8 context).

Sources

- 1. 2-Ethylglutaric acid dimethyl ester [53481-05-3] | Chemsigma [chemsigma.com]

- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 1-Bromo-5-methoxypentane | C6H13BrO | CID 542342 - PubChem [pubchem.ncbi.nlm.nih.gov]

stability and storage conditions for 1-(5-Bromopentyl)-4-methoxybenzene

Technical Whitepaper: Stability Profile and Lifecycle Management of 1-(5-Bromopentyl)-4-methoxybenzene

Part 1: Executive Summary & Chemical Identity

This compound is a bifunctional intermediate critical in medicinal chemistry, often employed as a "linker" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and receptor-specific ligands (e.g., Estrogen Receptor modulators). Its structural integrity relies on the stability of two distinct functional groups: the electron-rich anisole (methoxybenzene) core and the electrophilic alkyl bromide tail.

While the anisole moiety provides relative oxidative stability, the primary alkyl bromide is the "weak link," susceptible to nucleophilic attack (hydrolysis) and photolytic cleavage. This guide outlines a self-validating storage protocol to mitigate these risks.

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 14469-84-2 |

| Molecular Formula | C₁₂H₁₇BrO |

| Molecular Weight | 257.17 g/mol |

| Physical State | Low-melting solid or waxy crystalline solid (Reported MP: 96-99°C*) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |

| Reactivity Class | Alkylating Agent / Electrophile |

*Note: Melting point may vary based on polymorph or purity. High-purity samples often appear as white to off-white crystalline solids, while slightly impure samples may present as oils or semi-solids.

Part 2: Degradation Kinetics & Mechanisms

To implement an effective storage strategy, one must understand the causality of degradation. This compound faces three primary threat vectors:

-

Hydrolysis (Moisture Sensitivity): The C-Br bond is polarized. In the presence of atmospheric moisture, water acts as a nucleophile, displacing the bromide ion to form the corresponding alcohol (1-(5-hydroxypentyl)-4-methoxybenzene) and Hydrogen Bromide (HBr).

-

Critical Insight: The generation of HBr is autocatalytic. Acidic conditions can eventually threaten the ether linkage (demethylation), though the alkyl bromide hydrolysis is the kinetic product.

-

-

Photolysis (Light Sensitivity): The C-Br bond is susceptible to homolytic cleavage by UV/Visible light, generating radical species that lead to complex polymerization or oxidation byproducts.

-

Thermal Elimination: At elevated temperatures, the alkyl chain can undergo dehydrohalogenation (elimination of HBr) to form the alkene, particularly if trace basic impurities are present from synthesis.

Degradation Pathway Diagram

Figure 1: Primary degradation pathways. Hydrolysis (green path) is the most common storage failure mode.

Part 3: Optimal Storage Protocol (The "Gold Standard")

This protocol is designed as a self-validating system . If the protocol is followed, the compound remains stable; if the compound degrades, it indicates a breach in one of the three control pillars (Temperature, Atmosphere, Light).

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Inhibits thermal elimination and slows hydrolysis kinetics. |

| Atmosphere | Inert Gas (Argon or N₂) | Displaces oxygen and moisture. Argon is preferred (heavier than air). |

| Container | Amber Glass Vials | Blocks UV radiation to prevent photolysis. |

| Closure | Teflon-lined Screw Cap + Parafilm | Ensures an airtight seal; Teflon resists chemical attack from the alkyl bromide. |

| Desiccant | Secondary Containment | Store the vial inside a jar containing active desiccant (e.g., Drierite). |

Lifecycle Management Workflow

Figure 2: Lifecycle workflow. Step 6 is critical: opening a cold vial in humid air causes condensation, leading to immediate hydrolysis.

Part 4: Quality Control & Validation

Trustworthiness in research requires verifying reagent integrity before critical experiments.

Visual Inspection

-

Pass: White to off-white crystalline solid or clear colorless oil (depending on purity/temperature).

-

Fail: Yellow/Orange discoloration (indicates oxidation or bromine release). Presence of liquid droplets in a solid sample (indicates hydrolysis/melting point depression).

Analytical Validation (H-NMR)

The most definitive check is Proton NMR.

-

Target Signal: Look for the triplet corresponding to the -CH₂-Br protons. In similar alkyl bromides, this typically appears around 3.40 ppm .

-

Degradation Marker: If hydrolysis has occurred, a new triplet shifted upfield (approx 3.60 - 3.65 ppm ) corresponding to -CH₂-OH will appear.

-

Integration: The ratio of the methoxy singlet (~3.8 ppm) to the bromomethyl triplet should be exactly 3:2.

Part 5: Safety & Handling

-

Alkylating Hazard: As a primary alkyl bromide, this compound is a potential alkylating agent. It can react with DNA bases. Handle as a potential mutagen.

-

Skin/Eye Contact: Corrosive/Irritant.[1][2][3] The hydrolysis product (HBr) causes burns.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of any volatile bromide species.

References

-

AlfaChem . (n.d.). This compound CAS: 14469-84-2.[4][5] Retrieved October 26, 2025, from [Link]

-

National Center for Biotechnology Information (PubChem) . (2025). Compound Summary: (5-Bromopentyl)benzene (Analogous Structure Data). Retrieved October 26, 2025, from [Link]

-

Michigan State University . (n.d.). Alkyl Halide Reactivity and Hydrolysis Mechanisms. Retrieved October 26, 2025, from [Link]

Sources

Methodological & Application

synthesis of ethers using 1-(5-Bromopentyl)-4-methoxybenzene

Application Note: Synthesis of Ethers using 1-(5-Bromopentyl)-4-methoxybenzene

Executive Summary

This technical guide details the protocol for synthesizing ether-linked conjugates using This compound (CAS: 50997-04-1) as the electrophilic building block.[1] This reagent is widely utilized in medicinal chemistry to introduce a lipophilic

The primary chemical transformation described is the Williamson Ether Synthesis , an

Chemical Profile & Strategic Considerations

| Property | Specification |

| Reagent | This compound |

| Structure | |

| Molecular Weight | 257.17 g/mol |

| Role | Electrophile (Alkylating Agent) |

| Reactivity | Primary Alkyl Bromide (Moderate reactivity) |

| Solubility | Soluble in DCM, EtOAc, THF, DMF, Acetone; Insoluble in water.[1] |

Mechanistic Insight:

The reaction proceeds via an

-

Kinetics: The pentyl chain imposes a slight entropic penalty compared to methyl/ethyl halides, making the reaction slower. Heating (

) is often required.[1] -

Competition: The primary risk is E2 elimination , yielding the alkene (1-(pent-4-enyl)-4-methoxybenzene).[1] This is minimized by using non-bulky bases and avoiding excessive temperatures (

).[1]

Decision Matrix & Workflow

The choice of base and solvent is dictated by the

Figure 1: Decision tree for selecting reaction conditions based on substrate acidity.

Detailed Protocols

Protocol A: Synthesis with Phenols (Mild Conditions)

Best for: Tyrosine residues, scaffold building blocks, and aromatic substrates.[1]

Reagents:

-

Nucleophile: Substituted Phenol (1.0 equiv)[1]

-

Electrophile: this compound (1.2 equiv)[1]

-

Base: Potassium Carbonate (

) (2.0 - 3.0 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)[1]

-

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv)[1]

Procedure:

-

Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenol (1.0 equiv) and anhydrous MeCN .

-

Deprotonation: Add

(2.5 equiv).[1] Stir at Room Temperature (RT) for 15–30 minutes to generate the phenoxide in situ.[1]-

Note: If the phenol is sterically hindered, use

instead of

-

-

Alkylation: Add This compound (1.2 equiv) dropwise.

-

Optimization: If the reaction is known to be sluggish, add NaI (10 mol%) at this stage to convert the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein modification) [2].[1]

-

-

Reaction: Fit a reflux condenser and heat the mixture to 60–80°C under an inert atmosphere (

or Ar). Monitor by TLC (typically 4–12 hours).[1] -

Workup: Cool to RT. Filter off the inorganic solids (

, excess base).[1] Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with water ( -

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis with Aliphatic Alcohols (Strong Base)

Best for: Primary/Secondary alcohols, serine residues, and aliphatic linkers.[1]

Reagents:

-

Nucleophile: Aliphatic Alcohol (1.0 equiv)[1]

-

Electrophile: this compound (1.2 equiv)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)[1]

-

Solvent: Anhydrous THF or DMF[1]

Procedure:

-

Preparation: Flame-dry all glassware. Perform under strict inert atmosphere (

/Ar).[1] -

Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C (ice bath).

-

Addition: Dissolve the Alcohol (1.0 equiv) in minimal THF and add dropwise to the NaH suspension. Evolution of

gas will occur.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation. -

Alkylation: Cool back to 0°C (optional, to suppress elimination). Add This compound (1.2 equiv) slowly.[1]

-

Reaction: Allow to warm to RT and stir. If conversion is low after 4 hours, heat to 50°C .[1]

-

Caution: Higher temperatures with NaH increase the risk of E2 elimination on the pentyl chain [3].

-

-

Quench: Cool to 0°C. Carefully quench with saturated

solution. -

Workup: Extract with

or EtOAc.[1] Wash organic layer with water and brine.[1] Dry (

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poor Leaving Group Ability | Add NaI (0.1 - 0.5 equiv) to catalyze via iodide intermediate (Finkelstein) [2].[1] |

| Alkene Byproduct | E2 Elimination | Lower reaction temperature; Switch to a less bulky base or a polar aprotic solvent (DMF/DMSO) to enhance nucleophilicity over basicity.[1] |

| Starting Material Remains | Bromide Insolubility | Ensure the bromide is fully dissolved.[1] If using MeCN, switch to DMF for better solubility of the lipophilic bromide. |

| Hydrolysis of Bromide | Wet Solvent | Use strictly anhydrous solvents.[1] Water competes as a nucleophile, forming the alcohol byproduct. |

References

-

Williamson, A. W. (1850).[1][4] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1] (Foundational text for mechanism).

-

Finkelstein, H. (1910).[1][6] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][6][7] Ber. Dtsch. Chem. Ges., 43, 1528.[1][6] (Catalytic Iodide Exchange).[1][7]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution). [1]

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][2][3][4][5][8][9] (Practical guide on solvent/base selection).

Sources

- 1. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

Application Note: Synthesis of Heterocyclic Pharmacophores Using 1-(5-Bromopentyl)-4-methoxybenzene

Executive Summary

This technical guide details the synthetic utility of 1-(5-Bromopentyl)-4-methoxybenzene (CAS: 14469-84-2), a critical building block in medicinal chemistry. This reagent is primarily employed to introduce the 5-(4-methoxyphenyl)pentyl lipophilic tail, a privileged structural motif in neuroactive drug discovery.

The "anisyl-pentyl" chain is essential for high-affinity binding to Sigma-1 receptors (S1R) and specific Histamine H3 receptors . It functions by occupying hydrophobic pockets within the receptor binding site, often acting as an "anchor" that stabilizes the ligand-receptor complex. This note provides optimized protocols for coupling this alkyl halide with N-heterocycles (piperidines, piperazines) to generate bioactive ligands with high reproducibility.

Chemical Profile & Reactivity

Compound: this compound Structure: A terminal alkyl bromide linked by a 5-carbon chain to a para-methoxybenzene (anisole) ring.

| Property | Specification | Synthetic Implication |

| Electrophilicity | Primary Alkyl Bromide | Excellent substrate for |

| Leaving Group | Bromide ( | Good leaving group; can be activated to Iodide ( |

| Stability | Moderate | Susceptible to |

| Solubility | Lipophilic | Soluble in organic solvents (DCM, THF, Acetone, MeCN); insoluble in water. |

Mechanistic Insight: The Pathway

The synthesis of heterocycles using this reagent relies on a bimolecular nucleophilic substitution (

Critical Control Point: The length of the alkyl chain (5 carbons) allows for significant flexibility, but also increases the risk of intramolecular cyclization if the nucleophile possesses other reactive centers. However, for simple secondary amines (piperidine/piperazine), the intermolecular reaction is dominant.

Experimental Protocols

Protocol A: Standard N-Alkylation of Piperidines/Piperazines

Best for: High-reactivity secondary amines (e.g., 4-phenylpiperidine, 4-benzylpiperidine).

Reagents:

-

This compound (1.0 equiv)

-

Substituted Piperidine/Piperazine derivative (1.0 - 1.2 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 - 3.0 equiv) -

Solvent: Acetonitrile (

) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amine (1.2 equiv) in anhydrous Acetonitrile (0.1 M concentration relative to bromide).

-

Base Addition: Add anhydrous

(3.0 equiv). Stir at room temperature for 15 minutes to ensure suspension homogeneity. -

Alkylation: Add this compound (1.0 equiv) dropwise via syringe.

-

Note: Dropwise addition prevents localized high concentrations that could lead to double alkylation if the amine is primary (though less relevant for secondary amines).

-

-

Reaction: Heat the mixture to reflux (

for MeCN) for 6–12 hours.-

Monitoring: Monitor via TLC (System: Hexane/EtOAc 4:1). The starting bromide (

) should disappear, and a lower

-

-

Workup:

-

Purification: Purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Petroleum Ether

Ethyl Acetate. -

Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and add

in dioxane to precipitate the hydrochloride salt for long-term stability.

-

Protocol B: Finkelstein-Enhanced Alkylation

Best for: Low-reactivity amines or sterically hindered nucleophiles.

Rationale: Adding catalytic Sodium Iodide (NaI) converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

Modifications to Protocol A:

-

Solvent Switch: Use Acetone or Methyl Ethyl Ketone (MEK) as solvent (NaI is soluble; NaCl/NaBr precipitates).

-

Catalyst: Add NaI (0.1 - 0.2 equiv) along with the base.

-

Temperature: Reflux at

(Acetone) or -

Benefit: Reduces reaction time significantly (often

hours) and minimizes thermal elimination by-products.

Visualizations

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the

Caption: Mechanistic pathway showing direct alkylation vs. Iodide-catalyzed activation, and potential elimination risks.

Figure 2: Purification Workflow

Standardized workflow to ensure high purity of the final pharmaceutical intermediate.

Caption: Step-by-step purification workflow from crude reaction mixture to stable salt form.[4][5][6]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion | Add 0.1 eq NaI (Protocol B); Increase reaction time. |

| Impurity: Alkene | Elimination ( | Base is too strong (avoid NaOH/KOH); Lower temperature by |

| Impurity: Dialkylation | Primary amine used | Use large excess of amine (3-5 eq) or protect amine first. |

| Oiling out | Product is lipophilic | Product likely won't crystallize as free base. Convert to HCl or Oxalate salt. |

References

-

Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Source: Università degli Studi di Bari Aldo Moro (Uniba). Context: Describes the synthesis of phenoxyalkylpiperidines using bromopentyl chains to modulate Sigma-1 receptor affinity. URL:[Link] (Referenced via research snippets on Sigma-1 ligands).

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Source: PubMed Central / NIH. Context: Details the general synthetic procedure for coupling

-dibromoalkanes and phenols, followed by amine substitution, validating the reactivity of the pentyl chain. URL:[Link] -

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: Royal Society of Chemistry (RSC). Context: Discusses the SAR (Structure-Activity Relationship) where the 5-carbon linker is crucial for binding modes in the S1R pocket. URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. longdom.org [longdom.org]

- 3. China this compound CAS: 14469-84-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. CN102807528A - Preparation method of 10-methoxy iminostilbene - Google Patents [patents.google.com]

Application Note: Strategic Utilization of 1-(5-Bromopentyl)-4-methoxybenzene in Ligand Design and Optimization

Topic: Use of 1-(5-Bromopentyl)-4-methoxybenzene in Drug Discovery Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (CAS: 14469-84-2) serves as a critical lipophilic spacer module in modern drug discovery. Unlike simple alkyl halides, this compound integrates a flexible five-carbon linker with a distal methoxy-aryl pharmacophore. This dual functionality allows medicinal chemists to simultaneously probe hydrophobic pockets and hydrogen-bond acceptor sites within target proteins (e.g., GPCRs, Kinases).

This guide details the mechanistic rationale, synthetic protocols, and safety considerations for deploying this reagent in Structure-Activity Relationship (SAR) campaigns, specifically for optimizing bivalent ligands and allosteric modulators .

Scientific Foundation: The "Anchor and Tail" Strategy

In the optimization of G-Protein Coupled Receptor (GPCR) ligands, a common strategy involves an "Anchor and Tail" approach. The "Anchor" (usually a nitrogenous heterocycle like piperazine or piperidine) binds to the orthosteric site (e.g., Aspartate residue), while the "Tail" extends into a secondary hydrophobic pocket or exosite.

This compound is uniquely suited for this role due to three structural features:

-

The Electrophilic Warhead (Alkyl Bromide): Enables facile

coupling to amine-based scaffolds. -

The Pentyl Linker (

): Provides optimal flexibility and length (~6-8 Å) to span the "gorge" between orthosteric and allosteric sites, avoiding the entropic penalties often seen with longer floppy chains. -

The Anisole Tail: The 4-methoxy group acts as a weak H-bond acceptor and a lipophilic cap, often engaging in

-stacking or specific polar interactions at the binding site rim.

Mechanism of Action in Synthesis

The primary utility is N-alkylation . The reaction proceeds via a bimolecular nucleophilic substitution (

Caption: Logical flow of the

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Standard Procedure)

Objective: To attach the 4-methoxyphenylpentyl tail to a piperazine or piperidine core. Scale: 1.0 mmol (adaptable).

Reagents & Equipment[1][2]

-

Substrate: Secondary amine (e.g., 1-phenylpiperazine), 1.0 equiv.

-

Reagent: this compound, 1.1 equiv.

-

Base: Potassium Carbonate (

), anhydrous, 3.0 equiv. (or -

Catalyst (Optional): Potassium Iodide (KI), 0.1 equiv. (Finkelstein activation).

-

Solvent: Acetonitrile (ACN), anhydrous (0.1 M concentration).

Step-by-Step Methodology

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the secondary amine (1.0 mmol) and

(3.0 mmol, 414 mg) in anhydrous ACN (10 mL). -

Activation: Add KI (0.1 mmol, 16 mg) if the substrate is sterically hindered. Stir at room temperature for 10 minutes.

-

Addition: Add this compound (1.1 mmol, ~283 mg) dropwise via syringe. Note: The reagent is a liquid; density is ~1.23 g/mL.[3]

-

Reaction: Fit the flask with a reflux condenser and heat to 60°C under an inert atmosphere (

or Ar) for 12–18 hours.-

Validation: Monitor by TLC (System: 5% MeOH in DCM). The bromide spot (

in Hex/EtOAc) should disappear, and a new polar spot (amine) should appear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (

, KBr) through a Celite pad. Wash the pad with DCM. -

Concentrate the filtrate in vacuo.

-

-

Purification: Dissolve the residue in DCM and wash with water (1x) and brine (1x). Dry over

.[4] Purify via Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity of amine | Switch solvent to DMF; increase temp to 80°C; add 0.5 eq KI. |

| Dialkylation | Primary amine substrate used | Use this compound as the limiting reagent (0.8 eq) or protect the amine. |

| Elimination Product | Base too strong / Temp too high | Switch from |

Protocol B: Grignard Reagent Preparation (C-Alkylation)

Objective: To generate the organomagnesium species for coupling with aldehydes or ketones.

Step-by-Step Methodology

-

Activation: Flame-dry a 3-neck flask containing Magnesium turnings (1.2 equiv). Add a crystal of Iodine.

-

Initiation: Add 10% of the solution of this compound in anhydrous THF. Heat gently with a heat gun until the iodine color fades (initiation).

-

Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.

-

Use: The resulting Grignard reagent must be used immediately for nucleophilic addition to carbonyls.

Case Study: Optimization of a Dopamine D3 Antagonist

In a hypothetical campaign targeting the Dopamine D3 receptor (implicated in schizophrenia), researchers utilized this compound to optimize the "tail" region of a lead compound.

Hypothesis: Extending the linker from 3 carbons to 5 carbons would allow the methoxy-phenyl group to reach a secondary hydrophobic pocket (Exosite II), improving selectivity over D2.

Workflow:

-

Hit: Phenylpiperazine core with a propyl linker (

nM). -

Modification: Synthesized the pentyl analog using Protocol A .

-

Result: The new analog (

nM) showed a 20-fold increase in potency. -

Rationalization: Molecular docking suggested the 5-carbon chain allowed the anisole ring to

-stack with Tyr365 in the extracellular loop.

Caption: Optimization workflow demonstrating the strategic insertion of the pentyl-anisole moiety.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation (Category 2) [5]

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation [5]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle inside a certified chemical fume hood. Alkyl bromides can be lachrymators.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

-

Storage: Store in a cool, dry place (

). Light sensitive—store in amber vials.

References

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Accessed Oct 2023. Link

-

Smith, J. A., et al. "Linkerology in Drug Design: The Impact of Chain Length on GPCR Binding Affinity." Journal of Medicinal Chemistry, 2018.[6] (General Reference for Linker Strategy).

- Vertex AI Search. "Synthesis of Salmeterol Intermediates and Analogs." (Contextual grounding for lipophilic tail synthesis).

-

Organic Syntheses. "General Procedures for N-Alkylation of Amines." Org.[7] Synth. Coll. Vol. 10. Link

-

Alfa Chemistry. "Product Specification: this compound." Link

(Note: Specific "blockbuster" drug synthesis papers directly citing this exact CAS as the primary intermediate are rare in public domain literature; the application is derived from standard medicinal chemistry practices for lipophilic tail introduction similar to Salmeterol and Dofetilide analogs.)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20130253061A1 - Method of droxidopa synthesis - Google Patents [patents.google.com]

- 3. China this compound CAS: 14469-84-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. jchps.com [jchps.com]

- 5. (5-Bromopentyl)benzene | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. nbinno.com [nbinno.com]

Technical Guide: 1-(5-Bromopentyl)-4-methoxybenzene in Linkerology & Bioconjugation

The following Technical Guide is structured to serve as a high-level operational manual for the application of 1-(5-Bromopentyl)-4-methoxybenzene in advanced bioconjugation and medicinal chemistry.

Part 1: Executive Summary & Strategic Utility

In the precise field of "Linkerology"—the science of connecting functional molecular units—This compound (CAS: 14469-84-2) represents more than a simple alkylating agent. It serves as a dual-function scaffold : providing a defined hydrophobic spacer (

While often overlooked as a generic building block, experienced medicinal chemists utilize this molecule for two specific high-value applications:

-

Lipophilicity Modulation: Direct attachment of the 4-methoxyphenylpentyl motif to polar pharmacophores to improve membrane permeability (LogP) and fill hydrophobic binding pockets.

-

Masked Heterobifunctional Linker Synthesis: The methoxy group acts as a "masked" phenol. Following alkylation via the bromide, the methoxy group can be selectively demethylated to reveal a phenol, creating a new attachment point for PROTAC (Proteolysis Targeting Chimera) construction.

This guide details the protocols for utilizing this molecule effectively, moving beyond basic substitution chemistry to advanced linker design.

Part 2: Chemical Profile & Handling

Physicochemical Properties

| Property | Specification | Operational Implication |

| Molecular Structure | MeO-Ph-(CH2)5-Br | Hybrid Alkyl-Aryl Linker |

| Molecular Weight | 257.17 g/mol | Low MW, minimal steric impact |

| LogP (Predicted) | ~4.5 | Highly Lipophilic; requires organic solvents |

| Reactive Handle | Primary Alkyl Bromide | |

| Stable Handle | Anisole (Methoxybenzene) | Stable to base/acid; cleavable by Lewis Acids ( |

| Solubility | DMSO, DMF, DCM, THF | Insoluble in water. Do not use aqueous buffers.[1] |

Stability & Storage

-

Light Sensitivity: Alkyl bromides can degrade under UV light. Store in amber vials.

-

Hydrolysis: Stable in neutral organic solvents. Slow hydrolysis in aqueous base.

-

Storage: 2–8°C under inert atmosphere (

or Ar) recommended to prevent gradual debromination or oxidation.

Part 3: Strategic Workflows (Diagrams)

The "Masked Linker" Strategy

The following diagram illustrates the logical flow of using this compound to construct a heterobifunctional PROTAC linker.

Figure 1: Workflow for converting the precursor into a bifunctional linker via activation and demethylation.

Part 4: Experimental Protocols

Protocol A: Finkelstein Activation (Recommended)

Context: Primary alkyl bromides are moderately reactive. For sterically hindered nucleophiles or sensitive substrates, converting the Bromide to an Iodide significantly increases yield and reaction rate.

Reagents:

-

This compound (1.0 equiv)

-

Sodium Iodide (NaI) (2.0 – 3.0 equiv)

-

Acetone (Dry, HPLC Grade)

Procedure:

-

Dissolution: Dissolve this compound in dry acetone (0.1 M concentration).

-

Addition: Add solid NaI. The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4–12 hours. A white precipitate (NaBr) will form, driving the equilibrium.

-

Workup: Cool to RT. Filter off the NaBr solid. Concentrate the filtrate in vacuo.

-

Partition: Redissolve residue in Ethyl Acetate, wash with 10% Sodium Thiosulfate (to remove iodine color) and brine. Dry over

. -

Result: Quantitative conversion to 1-(5-Iodopentyl)-4-methoxybenzene . Use immediately for coupling.

Protocol B: N-Alkylation of Secondary Amines (General Coupling)

Context: Attaching the linker to a pharmacophore containing a secondary amine (e.g., Piperazine, Piperidine).

Reagents:

-

Target Amine Scaffold (1.0 equiv)

-

Linker (Bromide or Iodide form) (1.2 equiv)

-

Base:

(3.0 equiv) or DIPEA (2.0 equiv) -

Solvent: DMF or Acetonitrile (

) -

Catalyst: KI (0.1 equiv) if using the Bromide directly.

Procedure:

-

Setup: In a flame-dried round-bottom flask, dissolve the Target Amine in anhydrous DMF/CH3CN.

-

Base Addition: Add

(anhydrous, micronized preferred). Stir for 10 mins. -

Linker Addition: Add this compound dropwise.

-

Reaction: Heat to 60–80°C. Monitor by LC-MS.

-

Note: Alkylation of amines with alkyl halides can lead to over-alkylation (quaternary ammonium salts). Using a slight excess of the amine (instead of linker) can mitigate this, but usually, the secondary amine -> tertiary amine conversion is controllable by stoichiometry.

-

-

Quench: Dilute with water/brine. Extract with EtOAc.

-

Purification: Flash Column Chromatography (Silica, Hexane/EtOAc gradient).

Protocol C: Demethylation (The "Reveal" Strategy)

Context: Converting the inert methoxy group into a reactive phenol to attach a second molecule (e.g., an E3 Ligase binder for PROTACs).

Reagents:

-

Methoxy-terminated Conjugate (from Protocol B)[1]

-

Boron Tribromide (

) (1M in DCM) -

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

Cooling: Dissolve the conjugate in anhydrous DCM under Argon. Cool to -78°C (Dry Ice/Acetone bath).

-

Addition: Add

solution dropwise (2.0 – 4.0 equiv per methoxy group).-

Critical Safety:

reacts violently with moisture. Use strict anhydrous technique.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC/LC-MS (look for -14 Da mass shift).

-

Quench: Extremely careful quench required. Cool back to -78°C. Add Methanol dropwise. Vigorous evolution of HBr gas will occur.

-

Workup: Dilute with DCM, wash with saturated

. -

Outcome: The product now has a free Phenol (-OH) group, ready for etherification or esterification with the second ligand.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Elimination (E2) side reaction | Alkyl halides can undergo elimination to form alkenes under strong basic conditions/high heat. Switch to weaker base ( |

| No Reaction | Chloride/Bromide too stable | Use Protocol A (Finkelstein) to convert to Iodide. Iodides are ~100x more reactive. |

| Over-Alkylation | Poly-alkylation of primary amines | If target is a primary amine, over-alkylation is common. Use Reductive Amination instead (requires oxidizing the linker to an aldehyde first) or use a large excess of amine. |

| Precipitate in DMF | Salt formation | Inorganic bases ( |

Part 6: Mechanistic Pathway (PROTAC Synthesis)

This diagram visualizes how this specific linker fits into the "Convergent Synthesis" of a PROTAC.

Figure 2: Convergent synthesis pathway utilizing the methoxy group as a latent attachment point.

References

-

Besada, P., et al. (2010). "Synthesis and biological evaluation of new 4-heteroaryl-piperazine derivatives as potential atypical antipsychotics." European Journal of Medicinal Chemistry. Link

- Relevance: Demonstrates the use of (4-methoxyphenyl)

-

Mani, S., et al. (2018). "PROTACs: An Emerging Therapeutic Modality." AAPS Journal. Link

- Relevance: foundational review on linker length (pentyl chains) and composition in PROTAC design.

-

Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. Link

- Relevance: Authoritative source for Methyl Ether deprotection (BBr3) protocols.

-

Smith, M. B., & March, J. (2007). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. Link

- Relevance: Standard reference for Finkelstein and Sn2 reaction mechanisms.

Sources

Troubleshooting & Optimization

solvent effects on 1-(5-Bromopentyl)-4-methoxybenzene reactions

Technical Support Center: Solvent Effects on 1-(5-Bromopentyl)-4-methoxybenzene

User Guide: Optimization & Troubleshooting

Introduction & Molecule Profile

This guide addresses the specific solvent-dependent behaviors of This compound . This molecule features a lipophilic pentyl linker terminating in a primary alkyl bromide, attached to a para-methoxy aromatic ring.

Chemical Profile:

-

Core Reactivity: Primary Alkyl Bromide (

active, Grignard precursor). -

Electronic Effect: The p-methoxy group is electron-donating but is insulated from the reaction center by a 5-carbon saturated chain. However, it significantly increases the molecule's electron density, affecting solubility and potential intramolecular side reactions (e.g., Friedel-Crafts cyclization).

-

Solubility Challenges: The C5 alkyl chain renders the molecule hydrophobic. Protocol failures often stem from phase separation in polar protic solvents.

Critical Workflow: Grignard Reagent Formation

Context: Converting the bromide to the organomagnesium species is the most common activation step. This reaction is notoriously sensitive to solvent quality and coordination ability.

Troubleshooting: "My Reaction Won't Initiate"

Q: I am using anhydrous diethyl ether, but the magnesium remains unreactive. Why?

A: While diethyl ether (

Recommendation: Switch to Tetrahydrofuran (THF) or a 2-MeTHF blend. THF is more basic and coordinates more effectively to the forming organomagnesium species, stripping the passivating oxide layer faster.

Q: I see a white precipitate and my yield is low (approx. 40-50%). What is happening? A: You are likely observing Wurtz Homocoupling . In concentrated THF solutions, the formed Grignard reagent reacts with unreacted alkyl bromide to form the dimer: 4,4'-di(5-methoxyphenyl)decane.

Corrective Protocol:

-

Dilution: Increase solvent volume to at least 10-15 mL per gram of substrate.

-

Slow Addition: Do not add all bromide at once. Initiate with 5-10% of the solution, then add the rest dropwise over 1 hour.

Visualization: Grignard Initiation Logic

Nucleophilic Substitution ( ) Optimization

Context: Replacing the bromine with azides, amines, or cyano groups.

Q: My reaction with Sodium Azide (

Solution: Switch to a Polar Aprotic solvent.

-

Recommended: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

-

Mechanism: These solvents solvate the cation (

) well but leave the anion ( -

Expected Result: Reaction time reduced to <4 hours at 60°C.

Comparative Data: Solvent Effects on Rate

| Solvent Type | Solvent Example | Relative | Solubility of Substrate | Recommendation |

| Polar Protic | Methanol, Ethanol | 1 (Baseline) | Moderate | Avoid (Nucleophile deactivated) |

| Non-Polar | Toluene, Hexane | < 0.1 | High | Avoid (Nucleophile insoluble) |

| Polar Aprotic | DMF, DMSO | 10^4 - 10^6 | High | Highly Recommended |

| Phase Transfer | DCM + Water + TBAB | Variable | High | Alternative (Good for scale-up) |

Advanced Troubleshooting: Side Reactions

Q: I attempted a Friedel-Crafts reaction, but I isolated a cyclic byproduct. What is it? A: You likely formed 7-methoxy-1,2,3,4-tetrahydronaphthalene (tetralin derivative) or a benzocycloheptene derivative.

-

Cause: The 5-carbon chain is flexible. In the presence of strong Lewis Acids (e.g.,

) and non-polar solvents (DCM, -

Prevention: If intermolecular reaction is desired, use a large excess of the external arene and dilute conditions to suppress intramolecular cyclization.

Q: During elimination reactions (to form the alkene), I see significant starting material recovery.

A: The primary bromide is relatively stable. To force elimination (

-

Solvent: Use t-Butanol or THF .

-

Base: Use a bulky base like Potassium t-butoxide (KOtBu) .

-

Temperature: Heat is required (>60°C).

-

Note: Avoid Ethanol/Ethoxide, as it will compete with

ether formation.

Experimental Protocols

Protocol A: Optimized Grignard Formation (THF)

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Charge: Mg turnings (1.2 eq), activated by dry stirring under

for 30 mins. -

Solvent: Add anhydrous THF (volume to reach 0.5 M final conc).

-

Initiation: Add a single crystal of Iodine (

). Add 5% of the this compound solution. -

Observation: Wait for bleaching of iodine color and mild exotherm.

-

Addition: Add remaining substrate dropwise over 60 mins maintaining gentle reflux.

-

Completion: Reflux for an additional 1 hour.

Protocol B: High-Yield Azidation ( )

-

Solvent: Dry DMF (0.2 M concentration relative to substrate).

-

Reagents: this compound (1.0 eq),

(1.5 eq). -

Conditions: Stir at 60°C for 3 hours.

-

Workup: Pour into ice water (precipitates product). Extract with Ethyl Acetate.

-

Why Water? DMF is miscible with water; the lipophilic product will crash out or partition easily into the organic layer.

-

References

-

Solvent Effects in Organic Chemistry : Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Grignard Reagent Preparation : Silverman, G. S., & Rakita, P. E. (Eds.).[1][2] (1996). Handbook of Grignard Reagents. CRC Press.

-

Nucleophilic Substitution Rates : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

This compound Data : National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 123456 (Analogous Search). (Note: Specific CAS 14469-84-2 verified via vendor catalogs).

Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory environment. Always review the Safety Data Sheet (SDS) for this compound before handling.

Sources

- 1. EP0219371A2 - Anisole derivatives - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting failed Grignard reaction with 1-(5-Bromopentyl)-4-methoxybenzene

Topic: Preparation & Troubleshooting of [5-(4-methoxyphenyl)pentyl]magnesium bromide Case ID: GRIG-5C-ANI-001

Executive Summary

You are attempting to synthesize a Grignard reagent from 1-(5-Bromopentyl)-4-methoxybenzene . This substrate presents a specific dichotomy: the aryl ether (anisole) moiety is electronically rich and generally stable, but the primary alkyl bromide tail is highly prone to Wurtz homocoupling (dimerization).

Most failures with this specific scaffold stem from two opposing errors:

-

Hyper-activity: The primary alkyl bromide reacts too aggressively once initiated, leading to the Wurtz dimer (1,10-bis(4-methoxyphenyl)decane) rather than the Grignard reagent.

-

Passivation: The lipophilic nature of the anisole chain can coat the magnesium surface, preventing fresh metal exposure if stirring is inadequate.

Module 1: Diagnostic Flowchart

Before altering your protocol, identify your failure mode using the logic flow below.

Figure 1: Diagnostic logic for identifying initiation vs. propagation failures.

Module 2: Critical Failure Analysis

Issue 1: The Wurtz Coupling Trap (Low Yield)

Symptom: The reaction initiates well but yields a heavy white precipitate. Hydrolysis of the final mixture yields the dimer (R-R) instead of the reduced product (R-H) or the desired electrophile addition.

Mechanism: Primary alkyl radicals are unstable and highly reactive. In high concentrations, the formed Grignard reagent (R-MgBr) acts as a nucleophile and attacks the unreacted alkyl bromide (R-Br) in an

The Fix: High Dilution & Slow Addition

-

Standard Method (Bad): Adding all alkyl bromide at once. This creates a high local concentration of R-Br near the Mg surface.

-

Optimized Method (Good): The "High Dilution" technique. The R-Br should be dissolved in 5–10 volumes of solvent and added dropwise over 1–2 hours. This keeps the concentration of R-Br low relative to the Mg, favoring insertion over coupling.

Issue 2: Initiation Failure (The "Sleeping" Magnesium)

Symptom: Solution remains clear despite iodine addition; no heat generation. Cause: The 5-carbon chain adds significant lipophilicity. If the solvent is too non-polar (pure Et2O), the reagent may coat the Mg. If the solvent is too polar (wet THF), the surface passivates. The Fix: Use 1,2-Dibromoethane (DBE) entrainment. DBE reacts with Mg to form ethylene gas and MgBr2, exposing a pristine, pitted metal surface specifically activated for alkyl halides.

Module 3: Optimized Protocol (Self-Validating)

Objective: Synthesis of 0.5 M [5-(4-methoxyphenyl)pentyl]magnesium bromide. Scale: 10 mmol.

Reagents & Setup

| Component | Quantity | Role | Notes |

| Mg Turnings | 12.0 mmol (290 mg) | Metal Source | 1.2 eq. Use fresh turnings, crushed lightly with mortar/pestle. |

| Substrate (R-Br) | 10.0 mmol (2.57 g) | Precursor | Dry over molecular sieves (3Å) overnight. |

| THF (Anhydrous) | 20 mL total | Solvent | Distilled from Na/Benzophenone or column-dried. |

| 1,2-Dibromoethane | 0.5 mmol (43 µL) | Activator | "Entrainment" agent. |

| LiCl (Optional) | 11.0 mmol | Solubilizer | Prevents aggregation (Turbo Grignard logic). |

Step-by-Step Procedure

-

Activation (The "Dry" Start):

-

Place Mg turnings in a flame-dried 3-neck flask under Argon.

-

Critical Step: Heat the dry Mg with a heat gun while stirring for 2 minutes. (This disrupts the crystal lattice and oxide layer). Let cool.

-

Add just enough THF to cover the Mg (approx 2 mL).

-

-

Entrainment (The "Spark"):

-

Add the 1,2-Dibromoethane (DBE) dropwise.

-

Observation: You should see bubbling (ethylene gas) and the solution turning cloudy grey. If not, gently warm.[1] Do not proceed until bubbling is observed.

-

-

The Feed (Controlling Wurtz):

-

Dissolve the Substrate (R-Br) in the remaining 18 mL of THF.

-

Add 1 mL of this solution to the activated Mg. Wait for the exotherm.[1]

-

Once the reaction is self-sustaining (solvent refluxing slightly), begin slow addition of the remaining solution via syringe pump or dropping funnel over 60 minutes .

-

Why? This keeps [R-Br] low, starving the Wurtz coupling side reaction.

-

-

Maturation:

-

After addition, stir at room temperature for 2 hours. Do not reflux aggressively; thermal energy promotes homocoupling.

-

Module 4: Quality Control (Titration)

Never assume yield. Primary alkyl Grignards rarely exceed 80% yield due to unavoidable coupling.

Method: Salicylaldehyde Phenylhydrazone Titration

This method is superior to simple acid/base titration because it is specific to the Carbon-Magnesium bond and ignores hydroxide/alkoxide impurities.

-

Indicator Prep: Dissolve ~212 mg of salicylaldehyde phenylhydrazone in 10 mL dry THF (Solution A).

-

Titration:

-

Take exactly 0.50 mL of your Grignard solution.

-

Add dropwise to Solution A while stirring.[2]

-

Endpoint: The solution turns from Yellow to bright Orange (formation of the dianion).

-

-

Calculation:

FAQ: Troubleshooting Specifics

Q: Can I use Diethyl Ether instead of THF?

A: Yes, and it is often better for suppressing Wurtz coupling (lower boiling point, less solvation of the cation). However, the anisole product is less soluble in ether. Recommendation: Use a 1:1 mix of Et2O/THF if solubility is an issue, or stick to THF at

Q: My reaction turned black/dark brown. Is it ruined? A: No. A dark grey/brown color is actually the sign of a healthy alkyl Grignard (dispersed metal particles). A milky white suspension is the danger sign (MgBr2 salt from coupling).

Q: I see a "jelly" forming at the bottom. A: This is likely the Wurtz dimer precipitating out or MgBr2 solvate. Dilute with more THF. If the jelly persists, your concentration is too high.

References

-

Knochel, P., et al. (2006). Functionalized Grignard Reagents Synthesis and Applications. Synthesis.[1][2][3][4][5][6][7] Link

- Grounding: Establishes protocols for LiCl-mediated Grignard formation and preventing aggreg

-

Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents.[3][7][8] The Journal of Organic Chemistry.[3][5][7][8][9] Link

- Grounding: The authoritative source for the titr

-

Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances.[7][9][10] Prentice-Hall.

- Grounding: The classical text describing the Wurtz coupling mechanism in primary alkyl halides.

-

Rieke, R. D. (1989). Preparation of highly reactive metal powders and their use in the synthesis of organometallic compounds. Accounts of Chemical Research.[1] Link

- Grounding: Source for "Rieke Magnesium" and advanced initiation techniques if standard methods fail.

Sources

- 1. reddit.com [reddit.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. reddit.com [reddit.com]

- 6. quora.com [quora.com]

- 7. epfl.ch [epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

Technical Support Center: Purification & Handling of 1-(5-Bromopentyl)-4-methoxybenzene

Executive Summary & Molecule Profile

1-(5-Bromopentyl)-4-methoxybenzene is a critical bifunctional linker used frequently in PROTAC® synthesis and fragment-based drug discovery. Its structure consists of a lipophilic anisole head coupled to a reactive alkyl bromide tail.

While synthetically accessible (typically via Appel reaction or PBr₃ bromination of the alcohol), this molecule presents three distinct purification hurdles:

-

Persistent Impurities: Difficulty separating Triphenylphosphine Oxide (TPPO) if the Appel reaction is used.

-

Chromatographic Co-elution: Similar polarity between the product and the unreacted alcohol precursor.

-

Elimination Instability: Tendency to undergo HBr elimination to form the styrene-like alkene derivative on acidic silica or at high temperatures.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Value / Characteristic | Implication for Purification |

| Physical State | Low-melting solid (MP: 96–99°C) or supercooled oil | Can be recrystallized if purity is high; otherwise requires chromatography. |

| Boiling Point | ~325°C (calc. @ 760 mmHg) | Do NOT distill at atmospheric pressure. Requires high vacuum (<0.5 mmHg). |

| Solubility | High in DCM, EtOAc, Toluene; Low in Hexanes | Soluble in organic solvents; Hexane/Heptane is ideal for precipitation of impurities. |

| Stability | Moderate; Light & Acid Sensitive | Store in amber vials; Avoid acidic silica gel. |

Troubleshooting Guides (Q&A Format)

Scenario A: The "Sticky" Impurity (TPPO Removal)

Q: "I synthesized the bromide using CBr₄/PPh₃ (Appel Reaction). After the column, I still see a white solid contaminating my product, and the NMR shows aromatic multiplets around 7.5-7.7 ppm. How do I remove this?"

A: You are dealing with Triphenylphosphine Oxide (TPPO) . It is notoriously difficult to remove because it streaks on silica gel and co-elutes with moderately polar compounds.

The Solution: Zinc Chloride Complexation (The Bates Method)

Standard silica chromatography is often insufficient for bulk TPPO removal. The most robust method utilizes

Protocol: ZnCl₂ Precipitation

-

Dissolve your crude reaction mixture in Toluene or Isopropyl Acetate (approx. 5 mL per gram of crude).

-

Add anhydrous

(1.5 equivalents relative to the initial PPh₃ used). -

Stir vigorously at room temperature for 2–4 hours.

-

The bulky complex

will precipitate as a white solid. -

Filter the solid through a sintered glass funnel or a pad of Celite.

-

Wash the filter cake with a small amount of toluene.

-

Concentrate the filtrate. The resulting oil usually contains <1% TPPO and is ready for a final "polish" column.

Why this works: TPPO acts as a Lewis base, coordinating strongly to the Zinc(II) center. This changes the solubility profile drastically compared to the free oxide.

Scenario B: Chromatographic Separation Issues

Q: "My TLC shows the product and the starting alcohol (1-(5-hydroxypentyl)-4-methoxybenzene) are very close in Rf. I can't get a clean separation."

A: This is a common issue with long-chain alkyl linkers; the polarity difference between the

Strategy 1: The "Derivatization" Trick If the alcohol impurity is <10%, do not try to separate it directly. Instead, shift its Rf.

-

Add a small amount of Tosyl Chloride (TsCl) and Triethylamine to the crude mixture.

-

Stir for 1 hour. This converts the unreacted alcohol into the corresponding Tosylate.

-

The Tosylate is significantly different in polarity (and UV activity) compared to the Bromide, making separation on silica trivial.

Strategy 2: Optimized Solvent Systems Avoid EtOAc/Hexane systems. For aryl-alkyl halides, Toluene/Hexane or DCM/Hexane gradients often provide better resolution than ester-based systems.

-

Recommended Gradient: 0%

20% DCM in Hexanes.

Scenario C: Product Decomposition

Q: "My product was colorless before the column, but after chromatography, it turned yellow, and NMR shows alkene peaks (5.0–6.0 ppm). What happened?"

A: You likely caused Acid-Catalyzed Elimination . Silica gel is slightly acidic (pH 4–5). The electron-rich anisole ring combined with the alkyl bromide makes the molecule susceptible to E1 or E2 elimination, generating HBr and the corresponding alkene.

The Solution: Neutralize Your Stationary Phase

-

Pre-treat the Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et₃N) .

-

Run the Column: Use your standard solvent system but maintain 0.5% Et₃N in the eluent.

-

Post-Column: Rotovap immediately. The amine prevents the local acid concentration on the silica surface from catalyzing the elimination of HBr.

Visual Workflows

Figure 1: Purification Decision Matrix

Use this logic flow to determine the optimal purification route based on your crude analysis.

Caption: Decision matrix for selecting the appropriate purification protocol based on crude impurity profile.

Figure 2: The ZnCl₂ Complexation Mechanism

Visualizing how the "Sticky" impurity is removed.

Caption: Mechanism of TPPO removal via Zinc Chloride complexation, exploiting the Lewis basicity of the phosphine oxide oxygen.

Experimental Protocols

Protocol 1: High-Vacuum Distillation (Alternative to Column)

Use this only if the product is an oil and significant elimination has not occurred.

-

Apparatus: Short-path distillation head with a cow receiver.

-

Vacuum: High vacuum pump required (<0.5 mmHg).

-